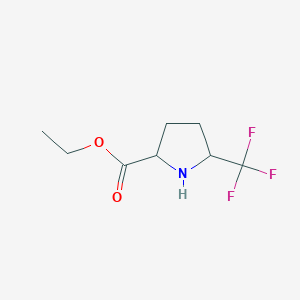

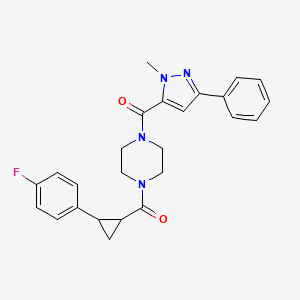

![molecular formula C23H18N2O4 B2538190 3-(2-甲氧基苯基)-9-(吡啶-3-基)-9,10-二氢色烯并[8,7-e][1,3]恶嗪-4(8H)-酮 CAS No. 951962-99-5](/img/structure/B2538190.png)

3-(2-甲氧基苯基)-9-(吡啶-3-基)-9,10-二氢色烯并[8,7-e][1,3]恶嗪-4(8H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 3-(2-methoxyphenyl)-9-(pyridin-3-yl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is a novel molecule that appears to be a derivative of chromeno[8,7-e][1,3]oxazin-4(8H)-one with specific substituents on its structure. The presence of a 2-methoxyphenyl group and a pyridin-3-yl group suggests that this compound could exhibit interesting chemical and biological properties, potentially useful in various fields such as medicinal chemistry and material science.

Synthesis Analysis

The synthesis of related heterocyclic compounds has been demonstrated in the provided papers. For instance, the one-pot synthesis of (2-oxo-1,2-dihydropyridin-3-yl)-1,3,5-triazine derivatives is described, involving a sequential aza-Wittig/cycloaddition/ring-transformation mechanism . Although the exact synthesis of the compound is not detailed, the methodologies used in this paper could potentially be adapted for its synthesis, considering the structural similarities between the triazine derivatives and the oxazinone moiety present in the target compound.

Molecular Structure Analysis

The molecular structure of the compound is likely to be complex, featuring multiple fused rings including a chromeno ring and an oxazinone moiety. The presence of a methoxy group and a pyridinyl group would influence the electronic distribution and potentially the reactivity of the molecule. The exact molecular structure analysis would require further spectroscopic data such as NMR, IR, and possibly X-ray crystallography to confirm the arrangement of atoms and the stereochemistry of the compound.

Chemical Reactions Analysis

The chemical reactivity of the compound would be influenced by the functional groups present. The methoxy group could participate in demethylation reactions, while the pyridinyl group could engage in various nucleophilic and electrophilic substitution reactions. The oxazinone ring could be involved in ring-opening reactions or serve as a dienophile in Diels-Alder reactions, as seen in the synthesis of pyridinone acyclo-C-nucleosides from oxazinones . These reactions could be exploited to further derivatize the compound or to incorporate it into more complex molecules.

Physical and Chemical Properties Analysis

The physical properties such as melting point, solubility, and stability of the compound would be determined by its molecular structure. The presence of the methoxy and pyridinyl groups could increase the solubility in organic solvents. The chemical properties, including acidity, basicity, and reactivity, would be influenced by the heteroatoms in the molecule. The compound's stability under various conditions would be an important consideration for its storage and use in further chemical reactions or biological studies.

科学研究应用

杂环化合物合成和生物活性

1,2-恶嗪类化合物的合成:

- 1,2-恶嗪类化合物及其相关化合物的合成,例如1,2-苯并恶嗪,涉及5,6-二氢-6-羟基-4H-1,2-恶嗪的脱水。这些化合物可通过3-酰基-1-亚硝基戊-1-烯-4-酮与尿素在沸腾的甲醇或乙醇中加热环化得到。恶嗪鎓盐在这些反应中作为亲电试剂的相关性突出了此类杂环骨架在合成化学中的多功能性 (Sainsbury, 1991).

生物活性杂环化合物:

- 羟基香豆素,包括3-羟基香豆素衍生物,因其化学、光化学和生物学特性而备受关注。这些化合物可作为多种杂环衍生物的前体,包括吡啶并[2,3-c]香豆素、色烯并[4,3-e][1,3]恶嗪衍生物,表明此类结构在药理学和其他生物学应用中具有广泛的生物活性潜力 (Yoda, 2020).

化学性质和应用

杂环化合物的化学和性质的可变性:

- 一篇综述涵盖了含有吡啶-2,6-二基双衍生物的化合物的化学,包括它们的制备、性质和应用,展示了这些杂环化合物在生物和电化学活性中的多样化化学行为和应用。这种可变性表明了设计具有特定所需性质的新型分子的潜力 (Boča, Jameson, & Linert, 2011).

缓蚀:

- 喹啉衍生物,包括那些带有甲氧基的衍生物,表现出显着的防腐性能。它们与金属表面形成稳定的螯合配合物的能力突出了此类杂环化合物的实际应用,这些化合物衍生自或与本化合物相关的化合物,在工业和环境化学中 (Verma, Quraishi, & Ebenso, 2020).

与亲核试剂反应:

- 芳基亚甲基呋喃酮及其与C-和N-亲核试剂的反应证明了该化合物在合成多种杂环化合物中的潜力。这包括酰胺、苯并呋喃和恶嗪,展示了此类化学骨架在合成有机化学中的多功能性 (Kamneva, Anis’kova, & Egorova, 2018).

属性

IUPAC Name |

3-(2-methoxyphenyl)-9-pyridin-3-yl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18N2O4/c1-27-20-7-3-2-6-16(20)19-13-28-23-17(22(19)26)8-9-21-18(23)12-25(14-29-21)15-5-4-10-24-11-15/h2-11,13H,12,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJUYFXJSWPNNLJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=COC3=C(C2=O)C=CC4=C3CN(CO4)C5=CN=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

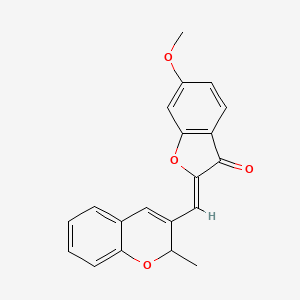

![9-Methoxy-3,4-dihydropyrazino[1,2-a]indol-1(2H)-one](/img/structure/B2538110.png)

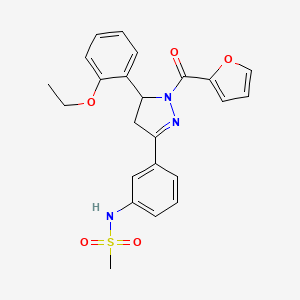

![N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-methylbenzamide](/img/structure/B2538113.png)

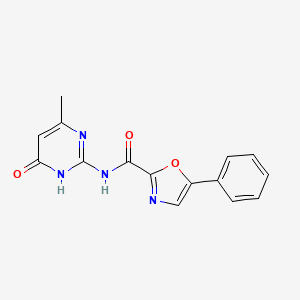

![ethyl 3-(4-methoxyphenyl)-4-oxo-5-(9H-xanthene-9-carboxamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2538116.png)

![N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)propionamide](/img/structure/B2538117.png)

![4-{[(E)-1,3-benzodioxol-5-ylmethylidene]amino}phenyl 4-fluorobenzenesulfonate](/img/structure/B2538119.png)

![2,4-Dimethyl-6-{[1-(thiophene-2-sulfonyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2538129.png)